molecular formula C15H19BrO2 B6207190 3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 1229822-50-7

3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B6207190
CAS No.: 1229822-50-7
M. Wt: 311.21 g/mol
InChI Key: WDRRXCGXEWRUHS-UHFFFAOYSA-N
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Description

3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with the molecular formula C15H19BrO2 This compound is characterized by the presence of a bromine atom, multiple methyl groups, and a carboxylic acid functional group attached to a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves multiple stepsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and carboxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphtho[2,3-b]thiophene: Contains a thiophene ring instead of a naphthalene ring.

Uniqueness

The uniqueness of 3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid lies in its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1229822-50-7

Molecular Formula

C15H19BrO2

Molecular Weight

311.21 g/mol

IUPAC Name

3-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C15H19BrO2/c1-14(2)5-6-15(3,4)11-8-12(16)9(13(17)18)7-10(11)14/h7-8H,5-6H2,1-4H3,(H,17,18)

InChI Key

WDRRXCGXEWRUHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=C(C(=C2)Br)C(=O)O)(C)C)C

Purity

95

Origin of Product

United States

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